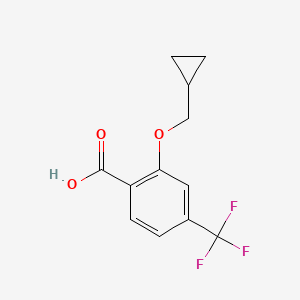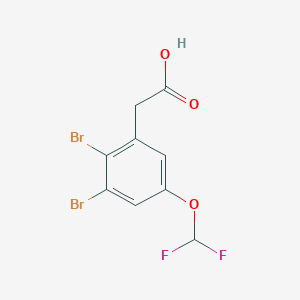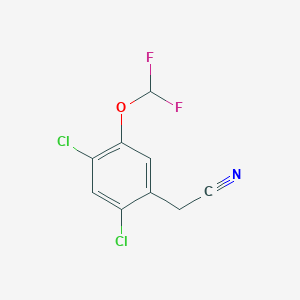
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-(Phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine, also known as PTTP, is a small molecule that has been used in a variety of scientific research applications. PTTP has been studied for its potential to act as a ligand, or a molecule that binds to a specific target, in biochemical and physiological processes. It has been found to have a number of advantages for use in laboratory experiments, as well as some limitations.
Applications De Recherche Scientifique
Luminescent Properties and Synthesis
- 1,2,4-Triazoles, like the compound , have been investigated for their luminescent properties. For instance, zinc complexes based on 1,2,4-triazoles have shown strong green–blue luminescence in solid state, indicating potential applications in luminescent materials (Gusev et al., 2011). Similarly, copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles exhibit strong visible photoluminescence, suggesting their use in phosphorescent materials (Gusev et al., 2017).
Phosphorescence Spectra and Quantum Yields
- Iridium(III) complexes with 1,2,4-triazoles have been studied for their phosphorescence spectra and quantum yields. These studies are crucial for their application in organic light-emitting diodes (OLEDs), with different ligands influencing the phosphorescence characteristics (Guo et al., 2019).
X-ray Crystallography and Structural Analysis
- The structural properties of Rh(III) and Ru complexes with pyridyl triazole ligands, which include 1,2,4-triazoles, have been characterized using X-ray crystallography. Understanding these structures is key to their application in various fields, including catalysis and material science (Burke et al., 2004; O'Brien et al., 2004).
Host Materials in Phosphorescent Organic Light-Emitting Diodes
- Studies on bipolar host materials linking pyridine and 1,2,4-triazole for phosphorescent organic light-emitting diodes (PhOLEDs) highlight the importance of these compounds in improving device performance, such as lowering turn-on voltages and enhancing power efficiency (Liu et al., 2018).
Antifungal and Antimicrobial Activities
- Some derivatives of 1,2,4-triazoles, including those related to the compound , have been synthesized and evaluated for their antifungal and antimicrobial activities. These properties make them potential candidates for pharmaceutical applications (Mu et al., 2015; Prakash et al., 2011).
Corrosion Inhibition
- Schiff’s bases of pyridyl substituted triazoles, a category that includes compounds like the one , have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness opens avenues for their application in material protection and industrial maintenance (Ansari et al., 2014).
Acid-Base Properties
- The acid-base properties of triazole derivatives in different solvent mixtures have been explored, which is critical for understanding their behavior in various chemical environments and potential applications in analytical chemistry (Azimi et al., 2008).
Propriétés
IUPAC Name |
3-phenylsulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHONVSKAMZQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



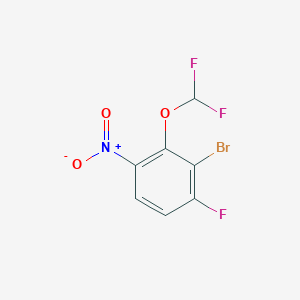
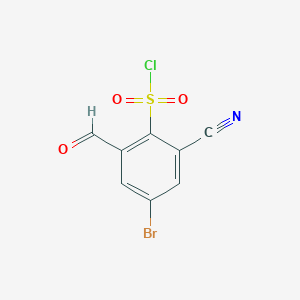


![2-[2-Bromo-6-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410504.png)
![2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate](/img/structure/B1410505.png)
